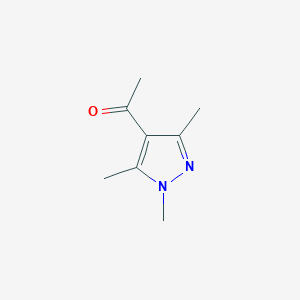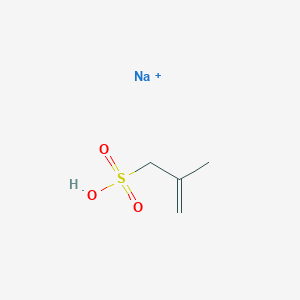
1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone and related compounds involves multiple steps, including cyclization, acetylation, and substitution reactions. One method reported involves the reaction of ethyl 2-(1H-pyrazol-1-yl)acetate with hydrazine hydrate, followed by further reactions with appropriate aryl aldehydes to yield Schiff bases, which are then cyclized to produce the desired pyrazole derivatives (Asif et al., 2021). Another approach described the solvent-free cyclization and acetylation of chalcones using microwave irradiation, resulting in the synthesis of 1-acetyl pyrazoles (Thirunarayanan & Sekar, 2016).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone have been investigated both experimentally and theoretically. Studies using X-ray diffraction (XRD) and spectroscopic techniques such as FT-IR, NMR, and molecular docking have elucidated the compound's geometry, electronic structure, and potential binding mechanisms with biological targets (Mary et al., 2015). These analyses provide insights into the stability of the molecule, charge distribution, and reactivity.
Chemical Reactions and Properties
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanone participates in various chemical reactions, including cholinesterase enzyme inhibition, demonstrating selective activity towards butyrylcholinesterase and moderate activity against acetylcholinesterase (Mehdi et al., 2013). It also undergoes reactions with phenyl isothiocyanate and active halogen-containing compounds to yield thiourea and thiazole derivatives, respectively (Attaby et al., 2006).
Physical Properties Analysis
The physical properties of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone, such as melting point, solubility, and crystal structure, have been characterized using various analytical techniques. The compound's crystal structure was determined by single-crystal X-ray diffraction, revealing its orthorhombic space group and providing detailed insights into its molecular packing and intermolecular interactions (Delgado et al., 2020).
Chemical Properties Analysis
The chemical properties of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone, including its reactivity, stability, and potential biological activities, have been extensively studied. The compound exhibits moderate inhibitory activity against various fungal and bacterial strains, indicating its potential as an antimicrobial agent (Liu et al., 2012). Additionally, molecular docking studies suggest its inhibitory activity against specific enzymes, highlighting its relevance in medicinal chemistry.
Applications De Recherche Scientifique
-
Organic Chemical Synthesis
-
Synthesis of 1,3,5-Trisubstituted 1H-Pyrazoles
- An efficient synthesis of 1,3,5-trisubstituted 1H-pyrazoles was developed . The 1,3,5-trisubstituted-1H-pyrazoles were synthesized starting from α,β-unsaturated aldehydes/ketones and hydrazine using catalyst H3[PW12O40]/SiO2 under microwave irradiation and solvent-free conditions (74–90%) .
- The merits of the method included the environmental friendly reaction conditions, simple operation, extensive substrates, good yields, and reuse of the H3[PW12O40]/SiO2 .
-
Design and Synthesis of Novel Malonamide Derivatives
- New 1,3,5-trimethylpyrazole-containing malonamide derivatives based on pyflubumide were designed, synthesized, and characterized .
- The results of preliminary bioassays showed that the target compounds possessed good activities against Tetranychus cinnabarinus, Plutella xylostella, and Aphis craccivora .
- Most of the target compounds exhibited moderate to good acaricidal activity against Tetranychus cinnabarinus at a concentration of 400 µg/mL, and some showed moderate activity at a concentration of 200 µg/mL .
-
Chemical Synthesis
-
Synthesis of High-Performance and Low-Sensitivity Promising Explosive Substitutes
-
Chemical Synthesis
-
Synthesis of High-Performance and Low-Sensitivity Promising Explosive Substitutes
Safety And Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Propriétés
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-8(7(3)11)6(2)10(4)9-5/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRUNQHYQYTSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150071 | |
| Record name | Ketone, methyl 1,3,5-trimethyl-pyrazol-4-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone | |
CAS RN |
1125-28-6 | |
| Record name | 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketone, methyl 1,3,5-trimethyl-pyrazol-4-yl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, methyl 1,3,5-trimethyl-pyrazol-4-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)

![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)









![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)
